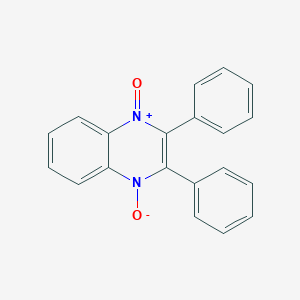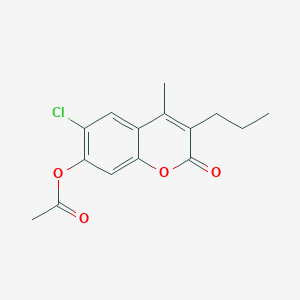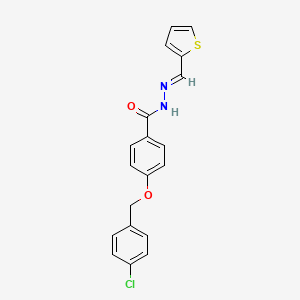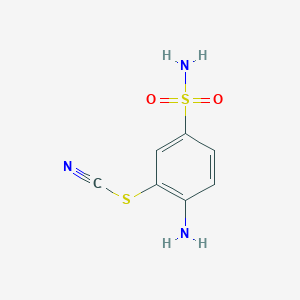![molecular formula C24H22BrN3OS B11998673 N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a tert-butyl group, a cyano group, and a phenyl-pyridinylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 4-bromophenylamine, tert-butyl cyanoacetate, and 2-chloro-6-phenylpyridine. The synthesis may proceed through the following steps:
Formation of the pyridine ring: The reaction between 2-chloro-6-phenylpyridine and tert-butyl cyanoacetate under basic conditions to form the pyridine ring.
Introduction of the bromophenyl group: The coupling of 4-bromophenylamine with the pyridine intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with an acylating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE: can be compared with other amides that contain similar functional groups, such as:
Uniqueness
The uniqueness of N-(4-BR-PHENYL)-2-(6-TERT-BUTYL-3-CYANO-4-PHENYL-PYRIDIN-2-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
分子式 |
C24H22BrN3OS |
|---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H22BrN3OS/c1-24(2,3)21-13-19(16-7-5-4-6-8-16)20(14-26)23(28-21)30-15-22(29)27-18-11-9-17(25)10-12-18/h4-13H,15H2,1-3H3,(H,27,29) |
InChIキー |
WBYPKYIVKUSOON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998605.png)


![1-(2-Hydroxy-1-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-1-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11998628.png)

![3-tert-butyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998636.png)


![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)


![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

